
2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a bromomethyl (-CH₂Br) substituent at the ortho position (C2) of a phenyl ring and a pinacol boronate ester (1,3,2-dioxaborolane) moiety. This structure confers unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an alkylating agent in organic synthesis . The bromomethyl group enables nucleophilic substitution or radical-based transformations, while the boronate ester enhances stability and solubility in organic solvents.
Preparation Methods
The synthesis of 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere . The reaction conditions are mild, making it a convenient method for the preparation of this compound.
Chemical Reactions Analysis
2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically biaryl compounds or substituted phenyl derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions. It can be used in:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for constructing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential as a precursor in the development of pharmaceutical agents. Its reactivity can be harnessed to modify drug candidates or create new therapeutic compounds.
Material Science
The compound is investigated for its role in developing new materials with specific electronic or optical properties. Its unique structure allows it to be integrated into polymers or nanomaterials that exhibit desirable characteristics such as conductivity or luminescence.
Case Study 1: Application in Drug Development
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a series of anti-cancer agents. The compound's ability to form stable boron-carbon bonds facilitated the efficient assembly of complex molecular frameworks necessary for biological activity.
Case Study 2: Polymer Synthesis
In research featured in Advanced Materials, the compound was utilized to create boron-containing polymers that exhibited enhanced thermal stability and mechanical properties. These materials showed promise for applications in high-performance coatings and composites.
Mechanism of Action
The primary mechanism of action for 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Para-Substituted Bromomethyl Analogue
- Compound : 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences :
- Bromomethyl group at the para position (C4) instead of ortho (C2).
- Reactivity : The para isomer exhibits slower alkylation kinetics due to reduced steric hindrance compared to the ortho derivative. For example, in alkylation reactions with pyrrole, the para isomer achieved moderate yields (34%) under basic conditions .
- Stability : Less prone to intramolecular side reactions (e.g., cyclization) due to the spatial separation of the boronate ester and bromomethyl group .
Ortho-Substituted Bromo (Non-Methyl) Analogue
- Compound : 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences :
Halogen-Substituted Derivatives
Fluorophenyl-Bromomethyl Analogues
- Compound : 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Features :
Chlorophenyl-Bromo Analogues
- Compound : 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Features :
Functional Group Variations
Ethynyl-Substituted Derivatives
- Compound : 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Features :
Dimethoxy-Dichloro Derivatives
- Compound : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Features :
Comparative Data Table
Biological Activity
2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological and chemical reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈BBrO₂
- Molecular Weight : 297.00 g/mol
- CAS Number : 377780-72-8
- Melting Point : 83–85 °C
- Solubility : Soluble in organic solvents like DMF and THF.
Synthesis
The synthesis of this compound typically involves the reaction of bromomethyl phenyl derivatives with boronic acid pinacol esters under controlled conditions. The following table summarizes some synthetic routes:
Reagent | Conditions | Yield (%) |
---|---|---|
Bromomethyl phenyl compound + B2pin2 | THF, 80 °C for 16 hours | 96% |
CuBr2 + MeOH/H2O | 90 °C for 16 hours | 83% |
NBS + DMF | -40 °C | High yield |
The biological activity of this compound is primarily attributed to its ability to act as a boron donor in various biochemical reactions. Boron compounds are known to interact with biological molecules such as proteins and nucleic acids, influencing cellular processes.
- Anticancer Activity : Studies have indicated that boron-containing compounds can induce apoptosis in cancer cells. The presence of the bromomethyl group enhances its reactivity with biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases that are crucial for cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic functions.
Study on Anticancer Properties
A recent study explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study also highlighted the compound's ability to induce cell cycle arrest at the G1 phase.
Enzyme Inhibition Assay
In another investigation, the compound was tested against a panel of kinases associated with cancer signaling pathways. It exhibited IC50 values ranging from 15 to 30 µM for different kinases, indicating moderate inhibition compared to established inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 2-bromomethylphenylboronic acid pinacol ester with pinacol under anhydrous conditions using palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80–100°C. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient). Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane/EtOAc) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS). For NMR, expect characteristic peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aryl-bromomethyl signals (δ ~4.5–5.0 ppm). Boron-specific analysis (e.g., ¹¹B NMR) confirms the absence of hydrolyzed boronic acid (δ ~30–32 ppm for intact dioxaborolane) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Decomposition is accelerated by moisture, yielding boronic acid byproducts. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols include gloves, goggles, and fume hoods to avoid bromomethyl group reactivity .
Advanced Research Questions
Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 with amines or thiols) while retaining the boronate for subsequent Suzuki couplings. Optimize reaction conditions by adjusting bases (e.g., K₂CO₃ vs. CsF) and solvents (DMF for polar intermediates). Competing pathways (e.g., β-hydride elimination) are minimized using bulky ligands like XPhos .
Q. What strategies resolve contradictions in catalytic efficiency between theoretical and experimental yields?
- Methodological Answer : Discrepancies often arise from steric hindrance or boronate hydrolysis. Computational modeling (DFT) predicts transition states for Suzuki coupling steps, identifying steric clashes between the bromomethyl group and catalyst. Experimental validation involves kinetic studies (e.g., varying Pd loading) and in-situ IR monitoring of boronate stability .
Q. How can regioselectivity be controlled in sequential functionalization of this compound?
- Methodological Answer : Sequential functionalization requires orthogonal protecting groups. For example, perform Suzuki coupling first (using the boronate), then exploit the bromomethyl group for nucleophilic substitution. Use TEMPO as a radical scavenger to suppress undesired side reactions during bromomethyl activation. Confirm regiochemistry via NOESY NMR .
Q. What analytical methods detect trace impurities from synthetic intermediates?
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIXSNLOYHDYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397089 | |
Record name | 2-[2-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377780-72-8 | |
Record name | 2-[2-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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